

Spectroscopic Profile of 4-Chloro-7-nitroquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-7-nitroquinazoline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-7-nitroquinazoline**, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on well-established computational models and provide valuable insights into the molecule's structural features. Additionally, this guide outlines detailed, generalized experimental protocols for acquiring such spectra, ensuring that researchers can apply these methodologies to their own samples.

Spectroscopic Data Summary

The predicted spectroscopic data for **4-Chloro-7-nitroquinazoline** (Molecular Formula: $\text{C}_8\text{H}_4\text{ClN}_3\text{O}_2$, Molecular Weight: 209.59 g/mol) are summarized in the tables below for easy reference and comparison.

Table 1: Predicted ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
9.15	s	-	H-2
8.90	d	9.2	H-5
8.55	dd	9.2, 2.4	H-6
8.40	d	2.4	H-8

Note: Predicted using advanced computational algorithms. Actual experimental values may vary.

Table 2: Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) (ppm)	Assignment
155.0	C-4
153.5	C-8a
152.0	C-2
150.0	C-7
129.0	C-5
125.0	C-6
120.0	C-8
118.0	C-4a

Note: Predicted using advanced computational algorithms. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1610	Strong	C=N Stretch (Quinazoline ring)
1580	Strong	Aromatic C=C Stretch
1530	Strong	Asymmetric NO ₂ Stretch
1350	Strong	Symmetric NO ₂ Stretch
850	Strong	C-Cl Stretch
800-700	Strong	Aromatic C-H Bend

Note: Predicted based on functional group analysis and spectral databases.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Ion
209	100	[M] ⁺ (³⁵ Cl)
211	32	[M+2] ⁺ (³⁷ Cl)
180	45	[M-NO] ⁺
164	60	[M-NO ₂] ⁺
128	30	[M-NO ₂ -HCl] ⁺

Note: Predicted fragmentation pattern under Electron Ionization (EI). [M]⁺ refers to the molecular ion.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic compounds like **4-Chloro-7-nitroquinazoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[\[1\]](#)
 - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final sample height in the NMR tube should be approximately 4-5 cm.[\[2\]](#)
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[3\]](#)
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[\[3\]](#)
 - For ^{13}C NMR, set up a standard proton-decoupled pulse sequence.[\[3\]](#)
 - Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.[\[3\]](#)
 - A relaxation delay may be necessary, particularly for quantitative ^{13}C NMR.[\[3\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).[\[3\]](#)
 - Phase correct the resulting spectrum.
 - Perform baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[3]

Infrared (IR) Spectroscopy

FT-IR Spectroscopy of a Solid Organic Compound using a KBr Pellet

- Sample Preparation:
 - Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4][5]
 - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[6]
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.[5]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).[7]
 - The final spectrum is the ratio of the sample spectrum to the background spectrum, expressed as transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Solid Organic Compound

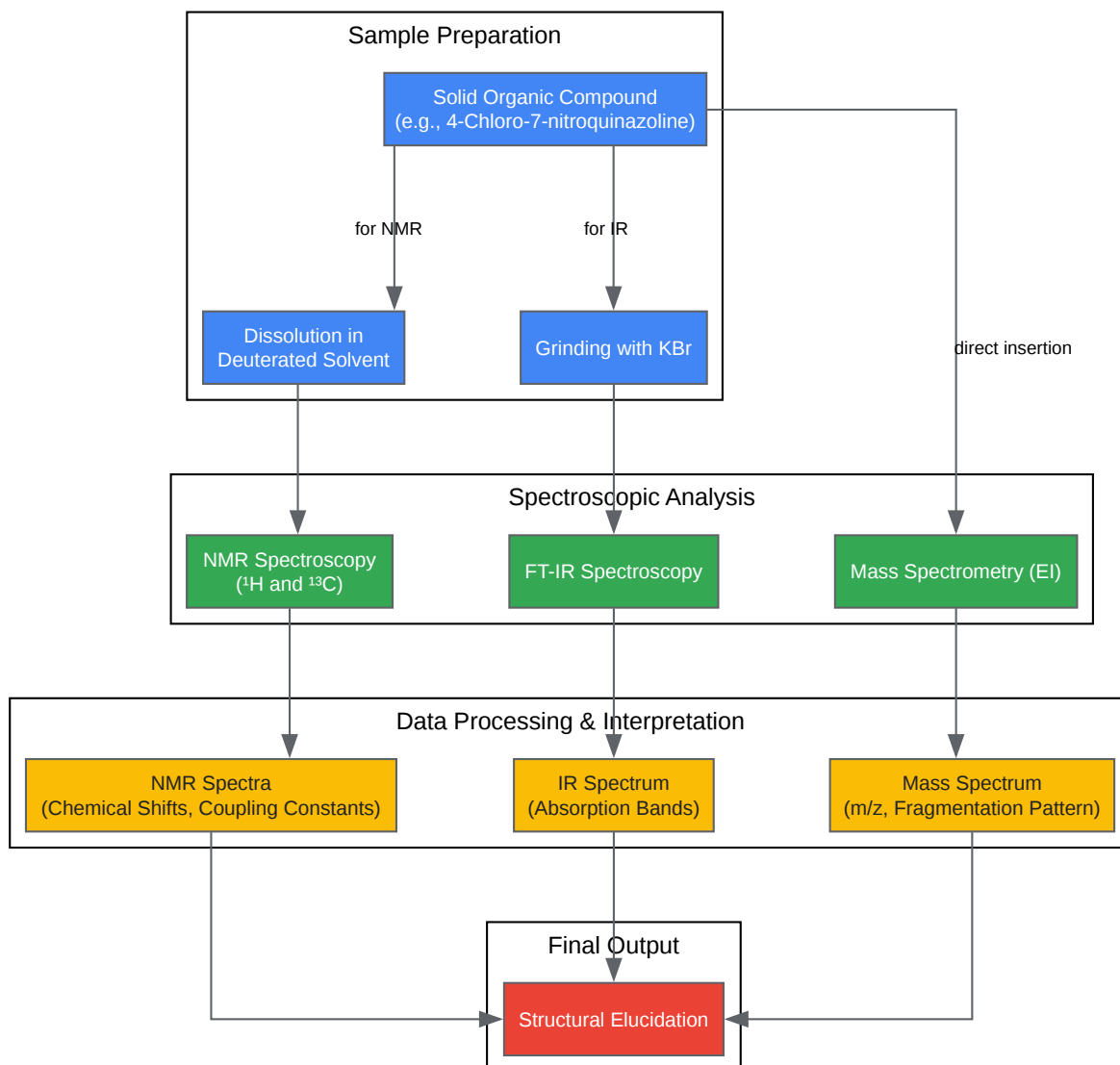
- Sample Introduction:

- For volatile and thermally stable solids, a direct insertion probe is commonly used.^[8]
- Place a small amount of the solid sample (microgram to nanogram range) into a capillary tube or onto the probe tip.^[8]
- Insert the probe into the ion source of the mass spectrometer.
- Ionization and Analysis:
 - The sample is vaporized by heating the probe.^[9]
 - The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[8][9]}
 - The resulting positive ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The molecular ion peak ($[M]^+$) provides the molecular weight of the compound.
 - The fragmentation pattern provides structural information about the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis of an Organic Compound

This technical guide serves as a foundational resource for the spectroscopic characterization of **4-Chloro-7-nitroquinazoline**. The provided predicted data and standardized protocols will aid researchers in their efforts to synthesize, identify, and utilize this and similar compounds in the advancement of drug discovery and development.

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